3-Fluoro-1-methylcyclobutane-1-carboxylic acid
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Overview
Description
3-Fluoro-1-methylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C6H9FO2 It is a cyclobutane derivative where a fluorine atom is attached to the third carbon and a carboxylic acid group is attached to the first carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclobutane Derivatives: One common method involves the fluorination of 1-methylcyclobutane-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as 3-fluoro-1-methylbutanoic acid, under acidic or basic conditions to form the cyclobutane ring.
Industrial Production Methods: Industrial production of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior in biological environments.
Comparison with Similar Compounds
- 3-Fluoro-3-methylcyclobutane-1-carboxylic acid
- 1-Fluoro-1-methylcyclobutane-1-carboxylic acid
- 3-Chloro-1-methylcyclobutane-1-carboxylic acid
Uniqueness:
- The presence of the fluorine atom at the third carbon position in 3-Fluoro-1-methylcyclobutane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and non-fluorinated analogs.
- Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often leading to enhanced stability and bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
3-fluoro-1-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZASRZBTQLPGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225154-28-7 |
Source
|
Record name | 3-fluoro-1-methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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